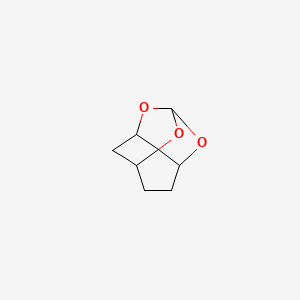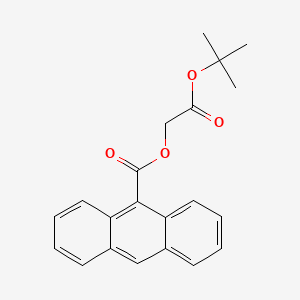
9-Anthracenecarboxylic acid, 2-(1,1-dimethylethoxy)-2-oxoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Anthracenecarboxylic acid, 2-(1,1-dimethylethoxy)-2-oxoethyl ester is an organic compound that belongs to the class of anthracene derivatives This compound is characterized by the presence of an anthracene ring system, which is a polycyclic aromatic hydrocarbon, and a carboxylic acid ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Anthracenecarboxylic acid, 2-(1,1-dimethylethoxy)-2-oxoethyl ester typically involves the esterification of 9-anthracenecarboxylic acid with 2-(1,1-dimethylethoxy)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
9-Anthracenecarboxylic acid, 2-(1,1-dimethylethoxy)-2-oxoethyl ester can undergo various chemical reactions, including:
Oxidation: The anthracene ring can be oxidized to form anthraquinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to the formation of substituted anthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted anthracene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
9-Anthracenecarboxylic acid, 2-(1,1-dimethylethoxy)-2-oxoethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in photochemical studies.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 9-Anthracenecarboxylic acid, 2-(1,1-dimethylethoxy)-2-oxoethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Anthracenecarboxylic acid, ethyl ester
- 9-Anthracenecarboxylic acid, methyl ester
- 9-Anthracenecarboxylic acid, 10-bromo-, ethyl ester
Uniqueness
Compared to similar compounds, 9-Anthracenecarboxylic acid, 2-(1,1-dimethylethoxy)-2-oxoethyl ester is unique due to the presence of the 2-(1,1-dimethylethoxy)-2-oxoethyl ester group, which imparts distinct chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
594840-62-7 |
|---|---|
Fórmula molecular |
C21H20O4 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] anthracene-9-carboxylate |
InChI |
InChI=1S/C21H20O4/c1-21(2,3)25-18(22)13-24-20(23)19-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)19/h4-12H,13H2,1-3H3 |
Clave InChI |
CBMNKHNAVSFXAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14229850.png)
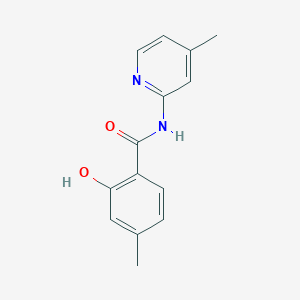
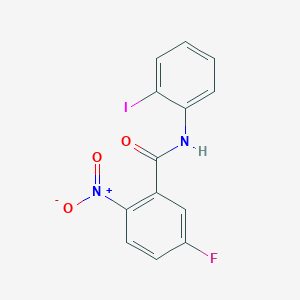
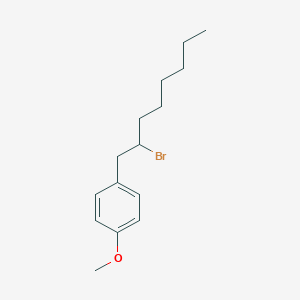

![1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B14229872.png)
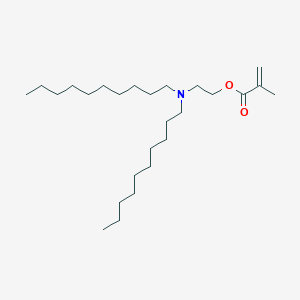
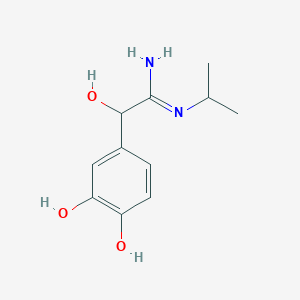
![2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid](/img/structure/B14229889.png)
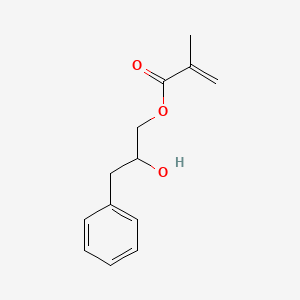
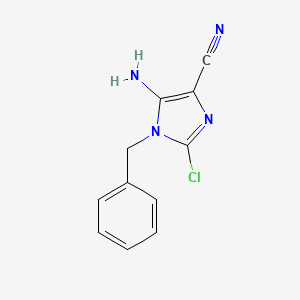
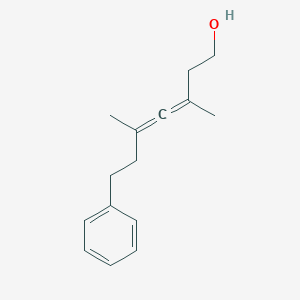
![Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate](/img/structure/B14229917.png)
